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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866

An In-depth Technical Guide to 4-Acetylbenzaldehyde: Molecular Structure, Properties, and
Applications

Abstract

4-Acetylbenzaldehyde is a bifunctional aromatic compound featuring both an aldehyde and a
ketone group, making it a versatile building block in organic synthesis. Its unique electronic and
steric properties allow for chemoselective reactions, rendering it a valuable precursor for
pharmaceuticals, advanced materials, and fine chemicals. This technical guide provides a
comprehensive overview of the molecular structure, physicochemical properties, spectroscopic
signatures, and synthetic routes of 4-acetylbenzaldehyde. Furthermore, it details key
experimental protocols and explores its applications in drug development, with a focus on its
role in modulating critical cellular signaling pathways.

Molecular Structure and Properties

4-Acetylbenzaldehyde, also known as 4-formylacetophenone, possesses a benzene ring
substituted at the 1 and 4 positions with a formyl (-CHO) group and an acetyl (-COCHs) group,
respectively. The presence of these two distinct carbonyl groups governs its chemical behavior
and reactivity.[1]

Physicochemical Properties

The key physicochemical properties of 4-acetylbenzaldehyde are summarized in the table
below. This data is critical for its handling, storage, and application in various experimental
setups.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1276866?utm_src=pdf-interest
https://www.benchchem.com/product/b1276866?utm_src=pdf-body
https://www.benchchem.com/product/b1276866?utm_src=pdf-body
https://www.benchchem.com/product/b1276866?utm_src=pdf-body
https://www.benchchem.com/product/b1276866?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.benchchem.com/product/b1276866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
IUPAC Name 4-acetylbenzaldehyde [2]
4-Formylacetophenone, p-
Synonyms [3114]
Acetylbenzaldehyde
CAS Number 3457-45-2 [2]
Molecular Formula CoHsO2 [2][5]
Molecular Weight 148.16 g/mol [2][6]
Appearance White to light yellow solid [3]
Melting Point 33-36 °C [51[6]
Boiling Point 286.4 + 23.0 °C at 760 mmHg [5]
Density 1.1+0.1 g/cm3 [5]
B Soluble in organic solvents like
Solubility
DCM, ethyl acetate.
SMILES CC(=0)C1=CC=C(C=C1)C=0 [2]
KTFKRVMXIVSARW-
InChl Key [2][6]

UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 4-

acetylbenzaldehyde. The key spectral data are compiled below.
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Spectroscopic Data Value Reference(s)

o (ppm): 10.11 (s, 1H, CHO),
8.05 (d, J=8.2 Hz, 2H, Ar-H),
H NMR (400 MHz, CDCls) 7.8 (d, =8.2 Hz, 2H, ArH) [1]

2.67 (s, 3H, COCHs)

0 (ppm): 197.4 (C=0, ketone),
191.7 (C=0, aldehyde), 141.2
13C NMR (101 MHz, CDCIs) (C-acetyl), 139.0 (C-formyl), [1]
129.8 (Ar-CH), 128.8 (Ar-CH),
27.0 (CHs)

~3030 (Aromatic C-H stretch),
~2820 & ~2720 (Aldehyde C-H
stretch, Fermi doublet), ~1706
Infrared (IR) (cm™1) [51[7]
(Aldehyde C=0 stretch),
~1687 (Ketone C=0 stretch),

~1600 (Aromatic C=C stretch)

Molecular lon [M]*: m/z 148.

Key fragments: m/z 133 ([M-

CHs]*), 120 ([M-COJ%), 119
([M-CHOJ%), 91 ([C7H7]%), 77

Mass Spec. (MS) [819]

([CeHs] %), 43 ([CH3CO]Y).
Fragmentation is driven by o-

cleavage at both carbonyl

groups.

Synthesis and Reactivity

The bifunctional nature of 4-acetylbenzaldehyde allows for diverse synthetic strategies for its
preparation and subsequent modification.

Synthetic Methods

Several reliable methods exist for the synthesis of 4-acetylbenzaldehyde:
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o Palladium-Catalyzed Carbonylation: A prominent method involves the carbonylation of 4'-
bromoacetophenone using a palladium catalyst, which introduces the formyl group.

» Oxidation Reactions: The compound can be synthesized via the oxidation of 4-
methylacetophenone using an oxidizing agent like a combination of iron(lIl) chloride and N-
bromosuccinimide in the presence of oxygen.[1]

» Friedel-Crafts Acylation: A classic approach is the Friedel-Crafts acylation of benzaldehyde
derivatives.[1] This method is detailed in the experimental protocols section.

Chemical Reactivity

The key to the utility of 4-acetylbenzaldehyde is the differential reactivity of its two carbonyl
groups. The aldehyde group is generally more electrophilic and sterically accessible than the
ketone group.[1] This allows for a high degree of chemoselectivity in reactions such as:

» Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using
mild reducing agents like sodium borohydride, leaving the ketone intact. Conversely, stronger
or specialized reducing systems can target the ketone.[1]

o Selective Protection: The aldehyde group can be selectively protected, for instance, as a
dithiane, allowing for subsequent reactions at the ketone functionality.[1]

» Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using agents like
silver(l) catalysts, yielding 4-acetylbenzoic acid.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a key reaction of
4-acetylbenzaldehyde.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 4-acetylbenzaldehyde from a protected benzaldehyde
precursor, followed by deprotection.

Workflow Diagram:
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Synthesis Workflow: Friedel-Crafts Acylation

Step 1: Acylation Step 2: Deprotection & Workup

Stir at 0-5°C Yields Extract with Column Chromatography | | )
[Ethy\ Acetale)—> ( (Silica Gel) (iR A D

Click to download full resolution via product page
Caption: Workflow for the synthesis of 4-acetylbenzaldehyde.
Protocol:

o Protection: Benzaldehyde (1.0 eq) is first protected as its diethyl acetal by reacting with
triethyl orthoformate and a catalytic amount of acid in ethanol.

o Flask Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping
funnel, and a nitrogen inlet is charged with the benzaldehyde diethyl acetal (1.0 eq) and
anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.

o Catalyst Addition: Anhydrous aluminum chloride (AICIs, 1.1 eq) is added portion-wise to the
stirred solution, maintaining the temperature below 5°C.

o Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous DCM and added
dropwise via the addition funnel over 30 minutes.

o Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours, with progress monitored by
Thin Layer Chromatography (TLC).

» Quenching & Deprotection: The reaction is carefully quenched by pouring it onto a mixture of
crushed ice and concentrated HCI. This step also hydrolyzes the acetal protecting group.

o Workup: The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and
the aqueous layer is extracted twice with DCM. The combined organic layers are washed
with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous
sodium sulfate.
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Purification: The solvent is removed under reduced pressure. The crude product is purified
by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield
pure 4-acetylbenzaldehyde.

Chemoselective Reduction of Aldehyde

This protocol details the selective reduction of the more reactive aldehyde group to a primary

alcohol.

Protocol:

Dissolution: 4-Acetylbenzaldehyde (1.0 eq) is dissolved in methanol in a round-bottomed
flask and the solution is cooled to 0°C in an ice bath.

Reducing Agent: Sodium borohydride (NaBHa4, 0.3 eq) is added slowly in small portions over
15 minutes, ensuring the temperature remains below 5°C. The lower stoichiometry of NaBHa
favors the reduction of the more reactive aldehyde.

Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC until the starting
material is consumed (typically 30-60 minutes).

Quenching: The reaction is quenched by the slow addition of acetone to consume excess
NaBHa.

Solvent Removal: The solvent is removed under reduced pressure.

Workup: Water is added to the residue, and the product is extracted three times with ethyl
acetate. The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, and filtered.

Purification: The solvent is evaporated to yield 4-acetylbenzyl alcohol, which can be further
purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Research

The unique structure of 4-acetylbenzaldehyde makes it a valuable scaffold in medicinal

chemistry. Its derivatives have been investigated for a range of therapeutic applications.
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e Anticancer Agents: Derivatives of benzaldehyde have been shown to induce apoptosis
(programmed cell death) in various cancer cell lines.[1] Studies on benzyloxybenzaldehyde
derivatives, for example, demonstrated that they can arrest the cell cycle and induce
apoptosis in HL-60 leukemia cells through the mitochondrial pathway.[10]

e Enzyme Inhibition: The carbonyl groups can interact with active sites of enzymes, making its
derivatives candidates for enzyme inhibitor studies, which is a cornerstone of modern drug
development.[10]

» Signaling Pathway Modulation: Benzaldehyde compounds have been found to modulate key
cellular signaling pathways implicated in cancer and inflammation, such as the MAPK and
caspase cascades.[11][12]

Role in Cellular Signaling Pathways

Understanding how drug candidates interact with cellular pathways is critical for drug
development. Derivatives of 4-acetylbenzaldehyde have been implicated in modulating
pathways that control cell survival, proliferation, and death.

Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that
regulates cell growth and survival. Its dysregulation is a hallmark of many cancers.
Benzaldehyde derivatives have been shown to exert anti-inflammatory and anti-cancer effects
by inhibiting this pathway.[12]
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Caption: Inhibition of the MAPK pathway by benzaldehyde derivatives.

Induction of Caspase-Mediated Apoptosis
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Many cytotoxic compounds exert their anticancer effects by triggering the caspase cascade, a
proteolytic pathway that executes programmed cell death. Benzaldehyde derivatives can
initiate this intrinsic apoptotic pathway.[11]
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Caption: Apoptosis induction via the intrinsic caspase pathway.
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Conclusion

4-Acetylbenzaldehyde is a molecule of significant interest to synthetic chemists and drug
development professionals. Its structural simplicity, coupled with the nuanced reactivity of its
dual carbonyl functionalities, provides a robust platform for the creation of complex molecular
architectures. The demonstrated biological activities of its derivatives, particularly in the
modulation of cancer-related signaling pathways, underscore its potential as a foundational
scaffold for the development of novel therapeutic agents. The detailed data and protocols
provided in this guide serve as a valuable resource for researchers aiming to harness the
synthetic and medicinal potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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